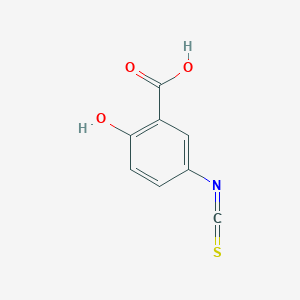
Benzoic acid,2-hydroxy-5-isothiocyanato-(9ci)
Vue d'ensemble
Description
5-Isothiocyanatosalicylic acid is a chemical compound that belongs to the class of isothiocyanates. These compounds are characterized by the presence of the functional group -N=C=S. 5-Isothiocyanatosalicylic acid is derived from salicylic acid, a well-known compound used in various medicinal and industrial applications. The addition of the isothiocyanate group to the salicylic acid structure imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isothiocyanatosalicylic acid typically involves the thiocarbamoylation of 5-aminosalicylic acid. This process can be carried out using tetramethylthiuram disulfide (TMTD) as a thiocarbamoylating agent. The reaction proceeds as follows:
- 5-Aminosalicylic acid is treated with TMTD to form 5-(N’,N’-dimethylthioureido)salicylic acid.
- The intermediate is then treated with mineral acids or acetic anhydride (Ac2O) to yield 5-Isothiocyanatosalicylic acid .
Industrial Production Methods: Industrial production of 5-Isothiocyanatosalicylic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of non-toxic reagents and solvents is preferred to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Isothiocyanatosalicylic acid undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines and alcohols.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds.
Hydrolysis: The isothiocyanate group can be hydrolyzed to form amines and thioureas.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), and ethanol.
Catalysts: Bases such as triethylamine (TEA) and pyridine.
Major Products Formed:
Thioureas: Formed by the reaction with amines.
Heterocycles: Formed through cyclization reactions.
Applications De Recherche Scientifique
5-Isothiocyanatosalicylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and thioureas.
Biology: Studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of agrochemicals and bioconjugates for various applications.
Mécanisme D'action
The mechanism of action of 5-Isothiocyanatosalicylic acid involves its interaction with biological molecules through the isothiocyanate group. This group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. The compound can inhibit the activity of specific enzymes by modifying their active sites, leading to various biological effects such as antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Phenyl Isothiocyanate: Used in amino acid sequencing and has similar reactivity.
Allyl Isothiocyanate: Found in mustard oil and has antimicrobial properties.
Benzyl Isothiocyanate: Known for its anticancer properties.
Uniqueness: 5-Isothiocyanatosalicylic acid is unique due to the presence of both the salicylic acid moiety and the isothiocyanate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
116569-31-4 |
|---|---|
Formule moléculaire |
C8H5NO3S |
Poids moléculaire |
195.2 g/mol |
Nom IUPAC |
2-hydroxy-5-isothiocyanatobenzoic acid |
InChI |
InChI=1S/C8H5NO3S/c10-7-2-1-5(9-4-13)3-6(7)8(11)12/h1-3,10H,(H,11,12) |
Clé InChI |
FXIXLMKSTCAARZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=C=S)C(=O)O)O |
SMILES canonique |
C1=CC(=C(C=C1N=C=S)C(=O)O)O |
Synonymes |
Benzoic acid, 2-hydroxy-5-isothiocyanato- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













